Superior Quantification Accuracy in LC-MS/MS via Enhanced Mass Separation (M+4 Shift)
Methanol-¹³C,d₃ provides a mass shift of M+4 (36.05 Da) compared to unlabeled methanol (32.04 Da). This M+4 shift is analytically superior to the M+3 shift of Methanol-d₃ (CD₃OH) or the M+1 shift of Methanol-¹³C (¹³CH₃OH) for use as an internal standard (IS) in quantitative mass spectrometry [1]. The primary advantage is the minimization of spectral interference: the M+4 peak of the IS falls outside the isotopic envelope of the endogenous M+0 analyte, which includes naturally abundant ¹³C (M+1, ~1.1%) and ¹⁸O (M+2, ~0.2%) isotopomers. This prevents 'cross-talk' where the internal standard signal overlaps with the natural isotopic distribution of the analyte, a known source of systematic error in stable isotope dilution assays . Consequently, the dual-labeled standard enables more accurate peak integration and a lower achievable limit of quantification (LOQ) in complex biological matrices compared to a single-isotope IS.
| Evidence Dimension | Mass shift and analytical specificity in MS |
|---|---|
| Target Compound Data | Mass = 36.05 g/mol; M+4 shift |
| Comparator Or Baseline | Methanol-d₃ (CD₃OH, M+3 shift); Methanol-¹³C (¹³CH₃OH, M+1 shift); Unlabeled CH₃OH (M+0) |
| Quantified Difference | Mass separation from endogenous M+0 analyte is 4 Da (vs. 3 Da for d₃ and 1 Da for ¹³C) |
| Conditions | Quantitative LC-MS/MS or GC-MS using stable isotope dilution |
Why This Matters
A larger mass shift reduces isotopic cross-talk, directly improving assay accuracy, precision, and sensitivity for regulatory-grade bioanalysis.
- [1] Sigma-Aldrich. Methanol-¹³C,d₃, 98 atom % D, 99 atom % ¹³C. Product No. 606936. View Source
